Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-
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Overview
Description
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is an organic compound that features a benzaldehyde moiety substituted with a 5-bromo-3-pyridinyl group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and safety protocols.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 4-[(5-bromo-3-pyridinyl)ethynyl]benzoic acid.
Reduction: 4-[(5-bromo-3-pyridinyl)ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- depends on its application. In the context of fluorescent probes, the compound’s mechanism involves the absorption of light and subsequent emission of fluorescence. The presence of the 5-bromo-3-pyridinyl group can modulate the electronic properties of the compound, affecting its fluorescence characteristics .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the benzaldehyde and bromine functionalities but lacks the ethynyl and pyridinyl groups.
4-[(3-Pyridinyl)ethynyl]benzaldehyde: Similar structure but without the bromine atom on the pyridine ring.
Uniqueness
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is unique due to the combination of the benzaldehyde moiety, the ethynyl linkage, and the 5-bromo-3-pyridinyl group. This combination imparts distinct electronic and structural properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
650606-56-7 |
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Molecular Formula |
C14H8BrNO |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
4-[2-(5-bromopyridin-3-yl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C14H8BrNO/c15-14-7-13(8-16-9-14)6-3-11-1-4-12(10-17)5-2-11/h1-2,4-5,7-10H |
InChI Key |
HTKCPRROHDHPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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